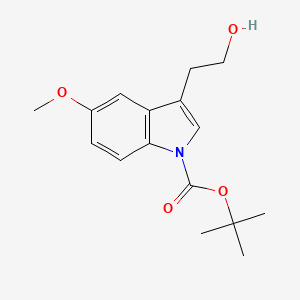

N-Boc-5-methoxytryptophol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Boc-5-methoxytryptophol is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Applications

-

Neuroprotective Properties

- N-Boc-5-methoxytryptophol has been studied for its neuroprotective effects. Research indicates that tryptophol derivatives can modulate neurotransmitter activity, potentially offering therapeutic benefits in neurodegenerative diseases. For instance, studies have shown that compounds like 5-methoxytryptophol exhibit protective effects against oxidative stress in neuronal cells, which is crucial for conditions such as Alzheimer's disease .

-

Anti-Inflammatory Effects

- The compound has demonstrated anti-inflammatory properties in various experimental models. A study highlighted the efficacy of 5-methoxytryptophol in reducing inflammation markers in a rat model of acute pulpitis, suggesting its potential as an anti-inflammatory agent in dental medicine . This aligns with findings that compounds derived from tryptophan can influence inflammatory pathways, making them candidates for treating inflammatory diseases.

-

Role in Tryptophan Metabolism

- This compound is involved in the metabolic pathways of tryptophan, which is essential for synthesizing serotonin and melatonin. These metabolites play critical roles in mood regulation and circadian rhythms. Understanding how this compound influences these pathways could lead to novel treatments for mood disorders and sleep-related issues .

Biochemical Research Applications

-

Metabolomics Studies

- The compound serves as a significant biomarker in metabolomics research, particularly concerning tryptophan metabolism. It has been utilized to study the metabolic profiles of various conditions, including tuberculosis meningitis (TBM). Elevated levels of tryptophan metabolites, including those derived from this compound, have been correlated with patient outcomes in TBM, indicating its relevance in clinical diagnostics .

-

Drug Development

- The synthesis of this compound is crucial for developing new pharmacological agents. Its structural characteristics make it a versatile scaffold for creating derivatives with enhanced biological activities. Researchers are exploring its potential as a lead compound for developing drugs targeting neurological disorders and inflammatory conditions .

Case Studies and Research Findings

Analyse Des Réactions Chimiques

Cyclization Reactions

N-Boc-5-methoxytryptophol participates in vinylogous Pictet-Spengler cyclization , forming tetrahydro-azocinoindoles with a fully substituted carbon center .

-

Mechanism : Lewis acids (e.g., BF₃·OEt₂) activate γ-hydroxylactam intermediates to generate N-acyliminium ions. Nucleophilic attack by the indole’s vinyl group leads to cyclization (Path a) or spirocyclic intermediates (Path b) .

-

Key Conditions :

Table 2: Cyclization Efficiency with Lewis Acids

| Lewis Acid | Yield (%) |

|---|---|

| BF₃·OEt₂ | 85 |

| TMSOTf | 78 |

| TiCl₄ | 65 |

Deprotection and Functionalization

The Boc group is cleaved under acidic conditions to regenerate the free amine:

-

Deprotection Reagents : TMSCl in MeOH (5.0 equiv) at 0°C, warming to 23°C over 12 hours .

-

Alternative Methods : Trifluoroacetic acid (TFA) in dichloromethane or HCl/MeOH mixtures are also effective .

Post-deprotection, the compound undergoes:

-

Reductive Amination : NaBH₃CN in MeOH/HCl at –40°C → 23°C to form secondary amines .

-

Oxidation : IBX in MeCN at 80°C converts alcohols to aldehydes for further functionalization .

Stability and Reactivity

Propriétés

Formule moléculaire |

C16H21NO4 |

|---|---|

Poids moléculaire |

291.34 g/mol |

Nom IUPAC |

tert-butyl 3-(2-hydroxyethyl)-5-methoxyindole-1-carboxylate |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-10-11(7-8-18)13-9-12(20-4)5-6-14(13)17/h5-6,9-10,18H,7-8H2,1-4H3 |

Clé InChI |

LOYCSWSQMLVADI-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)CCO |

SMILES canonique |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)CCO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.